(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol
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Overview
Description
(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C10H17NO2 It is characterized by a furan ring substituted with a hydroxymethyl group and an aminomethyl group, where the amino group is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol typically involves the reaction of 2-furancarboxaldehyde with isobutylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alkoxides, and thiolates
Major Products Formed
Oxidation: Formation of (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)carboxylic acid
Reduction: Formation of (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methane
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-{[(2-Ethylpropyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Methylbutyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Methylpropyl)amino]methyl}thiophene-2-yl)methanol
Uniqueness
(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[5-[(2-methylpropylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO2/c1-8(2)5-11-6-9-3-4-10(7-12)13-9/h3-4,8,11-12H,5-7H2,1-2H3 |
InChI Key |
KJHIKLPGFGFWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(O1)CO |
Origin of Product |
United States |
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